molecular formula C18H18N4O3 B2445790 N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide CAS No. 1448035-63-9

N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide

Cat. No.: B2445790
CAS No.: 1448035-63-9
M. Wt: 338.367
InChI Key: PCWKFNLFHWOZNW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Furan-2-yl-1,2,4-oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like hydrazine and carboxylic acids.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, which may involve the use of amines and halogenated compounds.

    Coupling Reactions: The final step involves coupling the furan-2-yl-1,2,4-oxadiazole moiety with the azetidine ring, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide: Unique due to its specific combination of functional groups and rings.

    Other Azetidine Derivatives: Compounds with similar azetidine rings but different substituents.

    Furan-2-yl-1,2,4-oxadiazole Derivatives: Compounds with similar furan and oxadiazole rings but different substituents.

Highlighting Uniqueness

This compound is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-5-6-14(8-12(11)2)19-18(23)22-9-13(10-22)17-20-16(21-25-17)15-4-3-7-24-15/h3-8,13H,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWKFNLFHWOZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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